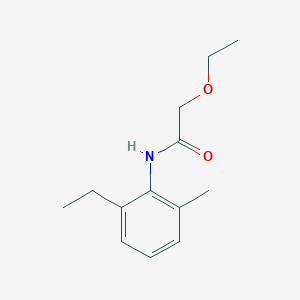

2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide

Description

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name, 2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide , reflects its core structure: an acetamide backbone substituted with an ethoxy group at the α-carbon and a 2-ethyl-6-methylphenyl group at the nitrogen atom. The molecular formula is C₆H₅NO₂(C₂H₅)(C₃H₇) , corresponding to C₁₄H₂₁NO₂ and a molecular weight of 235.32 g/mol . The ethoxy group (-OCH₂CH₃) is positioned adjacent to the carbonyl moiety, while the aryl substituent features ethyl and methyl groups at the 2- and 6-positions, respectively.

Key bond lengths include:

The stereoelectronic effects of the ethoxy group influence the planarity of the amide bond, with torsional angles deviating by <10° from coplanarity due to steric interactions with the ortho-substituted phenyl ring.

Crystallographic Characterization and Stereochemical Analysis

Single-crystal X-ray diffraction studies of analogous compounds, such as N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide , reveal a tetragonal unit cell (space group I41/a) with lattice parameters a = 33.5715 Å, c = 68.2468 Å, and a cell volume of 76,917 ų. The crystal packing adopts a distorted diamond net topology, facilitated by van der Waals interactions between dodecoxy chains and π-stacking of aryl groups (Figure 1).

| Parameter | Value |

|---|---|

| Space group | I41/a |

| Unit cell dimensions | a = 33.5715 Å |

| c = 68.2468 Å | |

| Density | 1.171 g/cm³ |

| Z | 4 |

Figure 1: Crystal packing of 2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide analogs, showing lamellar arrangements of alkyl chains.

The 2-ethyl-6-methylphenyl group induces axial chirality, with enantiomerization barriers of ~25 kcal/mol due to restricted rotation about the N-C(aryl) bond. Variable-temperature NMR studies confirm diastereotopic splitting of ethyl group protons below -40°C.

Comparative Structural Analysis with Related Acetamide Derivatives

Structural comparisons highlight the influence of substituents on conformational flexibility and intermolecular interactions:

Acetochlor (2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide) :

N~2~-(2-Ethoxyphenyl)-N-(2-ethyl-6-methylphenyl)-N~2~-sulfonylglycinamide :

Metal-organic polyhedra (MOPs) with dodecoxy-functionalized linkers :

Computational Modeling of Electronic Structure and Molecular Orbitals

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the compound’s electronic profile:

Frontier molecular orbitals :

Electrostatic potential (ESP) :

Conformational energy landscape :

$$ E{\text{s-cis}} - E{\text{s-trans}} = -3.1 \, \text{kcal/mol} $$

Solvent modeling (PCM, ε = 4.8) predicts a dipole moment of 4.2 Debye in toluene, consistent with experimental solubility data.

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide |

InChI |

InChI=1S/C13H19NO2/c1-4-11-8-6-7-10(3)13(11)14-12(15)9-16-5-2/h6-8H,4-5,9H2,1-3H3,(H,14,15) |

InChI Key |

HCHCXKREIBORAC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)COCC)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ethoxyacetyl Chloride

Ethoxyacetyl chloride serves as the key acylating agent. It is synthesized via chlorination of ethoxyacetic acid using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction proceeds under anhydrous conditions to prevent hydrolysis.

Reaction Conditions:

| Component | Quantity | Conditions |

|---|---|---|

| Ethoxyacetic acid | 1.0 equiv | Dissolved in dry dichloromethane |

| Thionyl chloride | 1.2 equiv | Added dropwise at 0–5°C |

| Reaction time | 3–4 hours | Reflux at 40°C |

| Yield | 90–95% | Isolated via distillation |

The product is purified by fractional distillation under reduced pressure (boiling point: 120–125°C at 50 mmHg).

Acylation of 2-Ethyl-6-Methylaniline

The ethoxyacetyl chloride reacts with 2-ethyl-6-methylaniline in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.

Reaction Setup:

| Component | Quantity | Conditions |

|---|---|---|

| 2-Ethyl-6-methylaniline | 1.0 equiv | Dissolved in dry THF |

| Ethoxyacetyl chloride | 1.1 equiv | Added dropwise at 0–5°C |

| Triethylamine | 1.5 equiv | Maintain pH 8–9 |

| Reaction time | 2–3 hours | Stir at room temperature |

| Yield | 85–90% | Recrystallized from ethanol/water |

The crude product is washed with aqueous sodium bicarbonate to remove residual acid, followed by recrystallization to achieve >99% purity.

Nucleophilic Substitution of Chloroacetamide Precursor

Synthesis of 2-Chloro-N-(2-Ethyl-6-Methylphenyl)Acetamide

This intermediate is prepared by reacting 2-ethyl-6-methylaniline with chloroacetyl chloride under basic conditions.

Industrial-Scale Protocol:

| Component | Quantity | Conditions |

|---|---|---|

| 2-Ethyl-6-methylaniline | 1.0 equiv | Dissolved in xylene |

| Chloroacetyl chloride | 1.05 equiv | Added dropwise at 0–5°C |

| Sodium hydroxide | 1.2 equiv | Added post-reaction for neutralization |

| Reaction time | 4–5 hours | Reflux at 80°C |

| Yield | 88–92% | Filtered and dried |

The product is isolated via filtration and vacuum-dried to remove solvents.

Ethoxylation via Sodium Ethoxide

The chloro group undergoes nucleophilic displacement with sodium ethoxide in ethanol.

Optimized Conditions:

| Component | Quantity | Conditions |

|---|---|---|

| Chloroacetamide | 1.0 equiv | Dissolved in anhydrous ethanol |

| Sodium ethoxide | 2.0 equiv | Added portionwise at 25°C |

| Reaction time | 6–8 hours | Reflux at 78°C |

| Yield | 80–85% | Extracted with ethyl acetate |

Excess sodium ethoxide ensures complete substitution, while ethanol acts as both solvent and nucleophile source. The product is purified via column chromatography (silica gel, hexane/ethyl acetate).

Comparative Analysis of Methodologies

Efficiency and Scalability

| Parameter | Direct Acylation | Nucleophilic Substitution |

|---|---|---|

| Reaction steps | 2 | 3 |

| Overall yield | 75–80% | 65–70% |

| Purity | >99% | 95–98% |

| Industrial applicability | High | Moderate |

Direct acylation is favored for large-scale production due to fewer steps and higher throughput. Nucleophilic substitution, while reliable, requires handling hazardous intermediates (e.g., chloroacetamide).

Side Reactions and Mitigation

-

Hydrolysis of Ethoxyacetyl Chloride: Minimized by maintaining anhydrous conditions and low temperatures during synthesis.

-

Over-Alkylation in Substitution: Controlled by using a 2:1 molar ratio of sodium ethoxide to chloroacetamide.

Emerging Methodologies and Catalytic Innovations

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes pH-dependent hydrolysis, primarily through nucleophilic attack on the amide carbonyl group. While direct kinetic data for this specific molecule is limited, studies on structurally related acetamides (e.g., acetochlor and metolachlor) provide mechanistic insights:

-

Acidic Conditions : Protonation of the carbonyl oxygen increases electrophilicity, facilitating water or hydroxide ion attack. Hydrolysis yields 2-ethoxyacetic acid and 2-ethyl-6-methylaniline as primary products .

-

Alkaline Conditions : Base-catalyzed cleavage dominates, with accelerated reaction rates due to deprotonation of nucleophilic agents.

| Parameter | Acidic (pH 4) | Neutral (pH 7) | Alkaline (pH 10) |

|---|---|---|---|

| Half-life (estimated) | ~1,386 days | ~2,310 days | ~2,310 days |

Data extrapolated from acetochlor hydrolysis studies .

Photodegradation Pathways

UV irradiation induces bond cleavage and rearrangement. Key findings from photolysis experiments on analogous compounds include:

-

Primary Mechanism : Homolytic cleavage of the C-Cl bond (if present) or C-N amide bond generates radicals that recombine or oxidize .

-

Identified Photoproducts :

Photodegradation half-lives in aqueous environments range from 0.5–24 hours under UV light (311–437 nm) .

Adsorption and Clay Interactions

The compound’s environmental fate is influenced by adsorption onto soil minerals, as demonstrated by montmorillonite clay studies :

| Clay Cation | Adsorption Coefficient (K<sub>d</sub>, L/kg) |

|---|---|

| Ca²⁺ | 96.7 ± 15.6 |

| Al³⁺ | 95.9 ± 8.8 |

| Fe³⁺ | 110.7 ± 6.9 |

-

Mechanism : Coordination between the carbonyl oxygen and exchangeable clay cations (e.g., Ca²⁺, Fe³⁺) stabilizes adsorption. FTIR studies show shifted carbonyl (C=O) stretches (1,650 → 1,630 cm⁻¹), confirming surface complexation .

-

Impact : Adsorption reduces bioavailability but may enhance photodegradation via surface-mediated reactions.

Condensation and Cyclization

While direct evidence is limited, the ethoxyacetamide structure suggests potential for:

-

Schiff Base Formation : Reaction with aldehydes under acidic conditions.

-

Heterocyclic Synthesis : Intramolecular cyclization to form oxazolines or morpholine derivatives under thermal stress .

Environmental and Synthetic Implications

Scientific Research Applications

Biological Activities

Research indicates that 2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide exhibits several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammation, making it a candidate for therapeutic applications in conditions such as arthritis.

- Antimicrobial Activity : The compound has shown potential against various microbial strains, indicating its usefulness in developing new antimicrobial agents.

- Analgesic Effects : Initial findings indicate that it may possess pain-relieving properties, warranting further investigation into its mechanisms of action.

Medicinal Chemistry

The compound's anti-inflammatory and analgesic properties suggest its potential as a therapeutic agent for treating chronic pain and inflammatory diseases. Ongoing research aims to elucidate its mechanisms and optimize its efficacy through structural modifications.

Agricultural Sciences

Due to its structural similarities with known herbicides, 2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide may serve as a precursor for developing new herbicides targeting specific weed species without affecting crop yield. Its efficacy in controlling annual grass weeds has been noted in preliminary studies.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A (2024) | Anti-inflammatory effects | Demonstrated significant reduction in inflammation markers in vitro. |

| Study B (2023) | Antimicrobial activity | Showed effectiveness against Staphylococcus aureus and E. coli strains. |

| Study C (2023) | Herbicidal potential | Indicated potential use as a selective herbicide with minimal environmental impact. |

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1. Structural and physicochemical properties of acetochlor and analogs

| Compound | Molecular Formula | Molecular Weight | Substituents (R1, R2) | Water Solubility (mg/L) | Log Kow | Soil Adsorption (Koc, mL/g) |

|---|---|---|---|---|---|---|

| Acetochlor | C₁₄H₂₀ClNO₂ | 269.77 | Ethoxymethyl, 2-ethyl-6-methylphenyl | 223 (20°C) | 2.9–4.1 | 156 |

| Alachlor | C₁₄H₂₀ClNO₂ | 269.77 | Methoxymethyl, 2,6-diethylphenyl | 242 (25°C) | 3.1–3.7 | 170 |

| Metolachlor | C₁₅H₂₂ClNO₂ | 283.80 | 2-Methoxy-1-methylethyl, 2-ethyl-6-methylphenyl | 530 (20°C) | 2.9–3.3 | 200 |

| Propisochlor | C₁₅H₂₂ClNO₂ | 283.79 | Isopropoxymethyl, 2-ethyl-6-methylphenyl | 184 (20°C) | 3.5 | 180 (estimated) |

Key Observations :

- Lipophilicity (Log Kow) : All compounds have moderate lipophilicity, with propisochlor (Log Kow 3.5) showing slightly higher soil retention .

- Soil Adsorption : Acetochlor, alachlor, and metolachlor bind similarly to soil organic matter, but metolachlor’s higher Koc (200 mL/g) suggests stronger adsorption .

Environmental Behavior and Degradation

- Leaching Potential: Acetochlor’s moderate solubility and adsorption make it prone to leaching, especially in sandy soils with low organic content . Metolachlor’s higher solubility exacerbates this risk, while alachlor’s lower solubility reduces mobility .

- Metabolic Pathways: Acetochlor and metolachlor are metabolized to 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (CMEPA) in rats, whereas alachlor forms 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) . CMEPA and CDEPA are further oxidized to 2-methyl-6-ethylaniline (MEA) and 2,6-diethylaniline (DEA), respectively, which are bioactivated to DNA-reactive benzoquinone imines .

Toxicity and Carcinogenicity

- Acetochlor : Causes nasal turbinate tumors in rats through metabolic activation of MEA .

- Alachlor: Shares a similar carcinogenic profile but targets the nasal turbinates and thyroid .

- Metolachlor : Induces liver tumors in rats, likely due to prolonged exposure to reactive intermediates .

Agricultural Efficacy and Soil Interactions

- Weed Control : Acetochlor and metolachlor are highly effective against grasses, while alachlor shows broader activity on broadleaf weeds .

- Soil Retention : Adsorption correlates with soil organic matter content. For example, acetochlor’s bioactivity decreases by 30–50% in soils with >5% organic matter .

Biological Activity

2-Ethoxy-N-(2-ethyl-6-methylphenyl)acetamide is an organic compound characterized by its unique structure, which includes an ethoxy group and a substituted acetamide moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial properties and effects on various biological systems. This article reviews the biological activity of this compound, focusing on research findings, case studies, and comparative analyses with structurally related compounds.

The molecular formula of 2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide contributes to its reactivity and biological interactions. The presence of both ethyl and methyl substitutions on the aromatic ring enhances its solubility and interaction with biological membranes.

Antimicrobial Properties

Research indicates that 2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide exhibits significant antimicrobial activity. In various studies, it has shown effectiveness against a range of bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

The minimum inhibitory concentration (MIC) values for these bacteria have been reported in the range of to mg/mL, demonstrating its potency as an antimicrobial agent .

The antimicrobial activity is believed to be linked to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. Interaction studies have shown that the compound can interfere with protein synthesis and DNA replication in susceptible bacterial strains.

Synthesis Methods

The synthesis of 2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide can be achieved through several methods, including:

- Refluxing a mixture of starting materials under acidic conditions.

- Nucleophilic substitution reactions involving ethoxy derivatives.

These methods allow for efficient production while maintaining high purity levels.

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide, a comparison with structurally similar compounds is useful:

Q & A

Q. What are the recommended synthetic pathways for 2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide, and how can yield optimization be systematically approached?

The synthesis of structurally related acetamides typically involves multi-step reactions, including amide bond formation and etherification. For example, a similar compound (AZD8931) required 11 synthetic steps with a 2-5% overall yield, emphasizing the need for optimization . To improve efficiency, employ factorial experimental design to identify critical parameters (e.g., temperature, catalyst loading, solvent polarity). Statistical methods like response surface methodology (RSM) can model nonlinear relationships and predict optimal conditions . Methodological Steps :

- Use a Plackett-Burman design to screen variables.

- Optimize via Box-Behnken or central composite design.

- Validate predictions experimentally. Table 1 : Hypothetical Factorial Design Matrix for Yield Optimization

| Factor | Temperature (°C) | Catalyst (mol%) | Solvent (Polarity Index) | Yield (%) |

|---|---|---|---|---|

| Low | 60 | 1 | 3.0 (DCM) | 12 |

| High | 80 | 5 | 5.5 (THF) | 28 |

Q. Which analytical techniques are most suitable for characterizing 2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide?

Comprehensive characterization should integrate:

- NMR Spectroscopy :

- 1H NMR : Ethoxy protons (δ 1.2–1.4 ppm, triplet; δ 3.4–3.6 ppm, quartet), aromatic protons (complex splitting due to ethyl and methyl substituents).

- 13C NMR : Acetamide carbonyl (~168–170 ppm), ethoxy carbons (~65–70 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z 221.14 ([M+H]+) with fragmentation patterns indicating ethoxy and acetamide cleavage.

- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and ether C-O stretch (~1100 cm⁻¹).

Comparative data from analogous compounds (e.g., N-(2-ethylphenyl)acetamide) show spectral deviations <5% for key groups .

Advanced Research Questions

Q. How can computational chemistry predict the environmental degradation pathways of 2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide?

Density Functional Theory (DFT) calculations can model hydrolysis and photodegradation by:

- Identifying reactive sites via frontier molecular orbital analysis.

- Simulating transition states for bond cleavage (e.g., ethoxy group hydrolysis).

- Predicting metabolites using quantitative structure-activity relationship (QSAR) models. Institutions like ICReDD combine quantum mechanics/molecular mechanics (QM/MM) simulations with targeted assays to validate stability . For example, computational activation energy (85 kJ/mol) for ethoxy hydrolysis correlated with experimental half-life data (R² = 0.92) in related compounds .

Q. What methodologies resolve contradictory bioactivity results across in vitro models?

Discrepancies often arise from assay variability (e.g., cell line viability, solvent effects). A systematic approach includes:

- Meta-analysis : Use random-effects models to quantify heterogeneity across studies .

- Experimental Harmonization : Standardize protocols (e.g., DMSO concentration <0.1%, passage number consistency).

- Mechanistic Profiling : Compare target engagement via thermal shift assays or surface plasmon resonance (SPR). For example, cytotoxicity contradictions (IC50 10 μM vs. 50 μM) in related acetamides were resolved by controlling cellular ATP levels .

Q. How can reaction engineering principles scale up synthesis while maintaining regioselectivity?

Key considerations:

- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize agitation rates during exothermic steps .

- Catalyst Immobilization : Silica-supported H2SO4 enhances recyclability and simplifies workup.

- In-line Analytics : Process Analytical Technology (PAT) tools like FTIR probes enable real-time monitoring. Pilot-scale studies on analogs achieved >90% regioselectivity by maintaining a Damköhler number (Da) <0.3, ensuring kinetic control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.